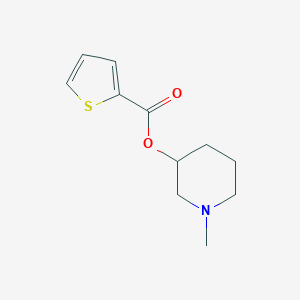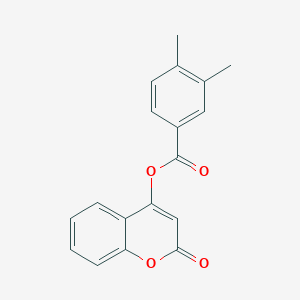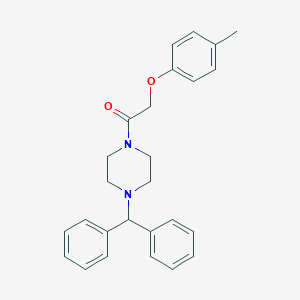![molecular formula C18H23NO B252689 N-[(4-methoxyphenyl)methyl]-4-phenylbutan-2-amine](/img/structure/B252689.png)
N-[(4-methoxyphenyl)methyl]-4-phenylbutan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-methoxyphenyl)methyl]-4-phenylbutan-2-amine, commonly known as 4-MeO-PBP, is a psychoactive drug that belongs to the class of phenethylamines. It is a designer drug, and its chemical structure is similar to other psychoactive drugs such as amphetamines and cathinones. 4-MeO-PBP is known for its stimulant and empathogenic effects and has gained popularity in the recreational drug market. However, it has also been studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-MeO-PBP involves the inhibition of the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which can result in a mood-enhancing effect. Additionally, 4-MeO-PBP has been found to have agonist activity at the 5-HT2A receptor, which is involved in the regulation of mood and perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-MeO-PBP include increased levels of serotonin, dopamine, and norepinephrine in the brain, which can result in a mood-enhancing effect. It has also been found to increase heart rate and blood pressure, which are common effects of stimulant drugs. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-MeO-PBP in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have a high affinity for the serotonin transporter, which makes it a useful tool for studying the role of the serotonin system in mood regulation. However, one limitation of using 4-MeO-PBP in lab experiments is that it has not been extensively studied, and its long-term effects are not well understood.
Orientations Futures
There are several future directions for research on 4-MeO-PBP. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and PTSD. Additionally, further studies are needed to understand its mechanism of action and the long-term effects of its use. Finally, research on the synthesis and purification of 4-MeO-PBP may lead to the development of new psychoactive drugs with therapeutic potential.
Méthodes De Synthèse
The synthesis of 4-MeO-PBP involves the reaction of 4-methoxybenzyl chloride with 4-phenylbutan-2-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
4-MeO-PBP has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a role in mood regulation. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propriétés
Nom du produit |
N-[(4-methoxyphenyl)methyl]-4-phenylbutan-2-amine |
|---|---|
Formule moléculaire |
C18H23NO |
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
N-[(4-methoxyphenyl)methyl]-4-phenylbutan-2-amine |
InChI |
InChI=1S/C18H23NO/c1-15(8-9-16-6-4-3-5-7-16)19-14-17-10-12-18(20-2)13-11-17/h3-7,10-13,15,19H,8-9,14H2,1-2H3 |
Clé InChI |
UJLVVIGETAHADM-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=CC=C1)NCC2=CC=C(C=C2)OC |
SMILES canonique |
CC(CCC1=CC=CC=C1)NCC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B252607.png)







![1-{2-[3-(Tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B252626.png)

![3-hydroxy-1-(4-morpholinylmethyl)-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252629.png)
![1-(2-chlorobenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252630.png)
![N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B252631.png)
![N-[4-(diethylamino)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B252635.png)